1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 931965-53-6
VCID: VC4309529
InChI: InChI=1S/C26H26ClN5O/c1-18-2-4-19(5-3-18)17-29-26(33)21-10-13-31(14-11-21)25-24-16-23(30-32(24)15-12-28-25)20-6-8-22(27)9-7-20/h2-9,12,15-16,21H,10-11,13-14,17H2,1H3,(H,29,33)
SMILES: CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl
Molecular Formula: C26H26ClN5O
Molecular Weight: 459.98

1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

CAS No.: 931965-53-6

Cat. No.: VC4309529

Molecular Formula: C26H26ClN5O

Molecular Weight: 459.98

* For research use only. Not for human or veterinary use.

1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide - 931965-53-6

Specification

CAS No. 931965-53-6
Molecular Formula C26H26ClN5O
Molecular Weight 459.98
IUPAC Name 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C26H26ClN5O/c1-18-2-4-19(5-3-18)17-29-26(33)21-10-13-31(14-11-21)25-24-16-23(30-32(24)15-12-28-25)20-6-8-22(27)9-7-20/h2-9,12,15-16,21H,10-11,13-14,17H2,1H3,(H,29,33)
Standard InChI Key ZNYAZHWRYLREFX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl

Introduction

Key Structural Features:

  • Pyrazolo[1,5-a]pyrazine Core: This bicyclic framework is known for its biological activity and potential as a pharmacophore in drug development.

  • Chlorophenyl Group: The 4-chlorophenyl group enhances hydrophobic interactions and may contribute to binding affinity in biological targets.

  • Piperidine-Carboxamide Moiety: Piperidine rings are common in medicinal chemistry due to their role in improving solubility and bioavailability.

Synthesis Pathways

The synthesis of compounds with similar structural motifs often involves:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core:

    • Cyclization reactions involving hydrazines and diketones or related precursors.

    • Substitution reactions to introduce functional groups like chlorophenyl.

  • Amide Bond Formation:

    • Coupling of piperidine derivatives with carboxylic acid or acid chloride intermediates.

  • Functionalization of Aromatic Rings:

    • Electrophilic aromatic substitution for introducing methyl and chloro substituents.

Pharmacological Relevance

Compounds containing pyrazolo[1,5-a]pyrazine frameworks have been studied for various biological activities:

  • Antimicrobial Agents: Pyrazolo derivatives have shown efficacy against bacterial and fungal strains .

  • Anticancer Activity: Similar molecules have demonstrated apoptosis-inducing properties .

  • Antiviral Properties: Pyrazole-based compounds are being explored as inhibitors of viral polymerases .

Drug Development

The combination of hydrophobic (chlorophenyl) and hydrophilic (carboxamide) groups suggests potential as a lead compound for targeting enzyme active sites or protein-ligand interfaces.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy:

    • 1H^1H and 13C^13C-NMR to identify chemical shifts corresponding to aromatic protons, piperidine ring protons, and amide functionalities.

  • Mass Spectrometry (MS):

    • Determination of molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identification of functional groups such as amides (C=OC=O) and aromatic rings.

  • X-ray Crystallography:

    • For definitive structural confirmation.

Table: Biological Activities of Related Pyrazolo Derivatives

Compound ClassActivity TypeReference Example
Pyrazolo[1,5-a]pyrimidinesAntimicrobial ,
Pyrazole-carboxamidesAntiviral
Pyrazolo[3,4-d]pyrimidinonesAnticancer
Triazolo-pyrimidinesInfluenza Polymerase Inhibitors

Future Research

  • In Vitro Studies: Assessing antimicrobial, anticancer, or antiviral activity.

  • Structure-Activity Relationship (SAR): Modifications to explore the impact on biological activity.

  • Toxicology Studies: Evaluating safety profiles for potential therapeutic use.

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